4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside

Chitinase classification Substrate specificity Exochitinase

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside (synonyms: pNP-chitobiose, pNP-(GlcNAc)₂) is a synthetic chromogenic disaccharide substrate composed of two N-acetyl-D-glucosamine units linked β-(1→4) and conjugated to a 4-nitrophenyl leaving group. Upon enzymatic hydrolysis by chitinases—specifically exo-acting chitobiosidases (EC 3.2.1.29)—the compound releases p-nitrophenol, which ionizes under basic conditions to yield a yellow chromophore quantifiable by absorbance at 405 nm.

Molecular Formula C22H31N3O13
Molecular Weight 545.5 g/mol
CAS No. 7284-16-4
Cat. No. B017573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside
CAS7284-16-4
Synonyms4-Nitrophenyl 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranoside;  p-Nitrophenyl-N,N’-diacetylchitobioside; 
Molecular FormulaC22H31N3O13
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O
InChIInChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22+/m1/s1
InChIKeyHWBFEVWOQMUQIE-MVEDJEFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside (CAS 7284-16-4): A Chromogenic Disaccharide Substrate for Chitinase Activity Profiling and Procurement


4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside (synonyms: pNP-chitobiose, pNP-(GlcNAc)₂) is a synthetic chromogenic disaccharide substrate composed of two N-acetyl-D-glucosamine units linked β-(1→4) and conjugated to a 4-nitrophenyl leaving group [1]. Upon enzymatic hydrolysis by chitinases—specifically exo-acting chitobiosidases (EC 3.2.1.29)—the compound releases p-nitrophenol, which ionizes under basic conditions to yield a yellow chromophore quantifiable by absorbance at 405 nm . This compound is a core component of the commercially standardized Sigma-Aldrich Chitinase Assay Kit (CS0980), where it serves as the designated substrate for chitobiosidase activity detection, distinct from the two other kit substrates that target β-N-acetylglucosaminidase and endochitinase activities respectively .

Why 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside Cannot Be Replaced by Generic Chitinase Substrates in Differentiated Activity Assays


Chitinolytic enzymes comprise at least three mechanistically and structurally distinct activities—endochitinase (random internal cleavage), chitobiosidase (processive exo-cleavage releasing chitobiose dimers), and β-N-acetylglucosaminidase (exo-cleavage releasing GlcNAc monomers)—that cannot be discriminated using a single generic substrate . The disaccharide architecture of 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside (a chitobioside) is the essential structural determinant recognized by the subsite geometry of chitobiosidases: enzymes such as the Salmonella Typhimurium chitinase and Listeria monocytogenes ChiA hydrolyze this compound but show zero activity toward the monosaccharide analog 4-nitrophenyl N-acetyl-β-D-glucosaminide [1]. Conversely, β-N-acetylglucosaminidases preferentially hydrolyze the monosaccharide substrate. Substituting this chitobioside with either the monosaccharide or trisaccharide (endochitinase) pNP substrate therefore yields a functionally non-equivalent measurement, compromising the ability to assign activity to a specific chitinase subclass—a critical failure in enzyme classification, inhibitor screening, and clinical biomarker assays.

Quantitative Differentiation Evidence: 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside versus Closest Chromogenic Chitinase Substrate Analogs


Absolute Substrate Specificity: Chitobioside Hydrolysis with Zero Activity on the Monosaccharide Analog pNP-GlcNAc

In a direct head-to-head comparison using purified recombinant enzyme, the Salmonella Typhimurium chitinase hydrolyzes 4-nitrophenyl N,N'-diacetyl-β-D-chitobioside but shows absolutely no detectable activity on 4-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc), peptidoglycan, or 4-nitrophenyl β-D-cellobioside [1]. The same binary specificity pattern—activity on the chitobioside, zero activity on pNP-GlcNAc—was independently confirmed for Listeria monocytogenes ChiA and Enterococcus faecalis EF0361 chitinases [2]. This establishes the compound as a definitive negative/positive discriminator between chitobiosidases and β-N-acetylglucosaminidases, a distinction that the monosaccharide substrate alone cannot make.

Chitinase classification Substrate specificity Exochitinase Chitobiosidase

Kinetic Selectivity Ratio: 1000-Fold Higher Activity on pNP-(GlcNAc)₂ Compared to pNP-GlcNAc for Exo-Type GH18 Chitinases

Using purified recombinant IlChi18C from the white-rot fungus Irpex lacteus, the specific activity on pNP-(GlcNAc)₂ (2.92 ± 0.01 U/mg) was approximately 1,500-fold higher than on pNP-GlcNAc (1.95 ± 0.41 × 10⁻³ U/mg) and 2.5-fold higher than on pNP-(GlcNAc)₃ (1.16 ± 0.03 U/mg) [1]. The enzyme's kinetic parameters for pNP-(GlcNAc)₂ were: Kₘ = 3.48 mM, Vₘₐₓ = 5.46 µM·min⁻¹, k_cat = 9.11 s⁻¹. In the same study, comparative Kₘ values from the literature were compiled—ranging from 0.03 mM (Bacillus licheniformis ChiA) to 1.76 mM (Coprinopsis cinerea ChiIII)—demonstrating that the compound's apparent affinity varies by nearly 60-fold across enzyme sources, providing a wide dynamic range for comparative enzymology [1].

Enzyme kinetics GH18 chitinase Substrate profiling Specific activity

Standardized Three-Substrate Chitinase Differentiation: pNP-Chitobioside as the Defined Chitobiosidase Probe in the Sigma-Aldrich CS0980 Kit

The Sigma-Aldrich Chitinase Assay Kit (CS0980) explicitly assigns three distinct pNP substrates to three distinct chitinase activities: (i) 4-nitrophenyl N,N'-diacetyl-β-D-chitobioside for exochitinase (chitobiosidase) activity; (ii) 4-nitrophenyl N-acetyl-β-D-glucosaminide for exochitinase (β-N-acetylglucosaminidase) activity; and (iii) 4-nitrophenyl β-D-N,N',N''-triacetylchitotriose for endochitinase activity . This validated commercial system has been applied across fungal, bacterial, and human macrophage samples and provides the standardized unit definition: one unit of chitobiosidase activity releases 1.0 µmol of p-nitrophenol from 4-nitrophenyl N,N'-diacetyl-β-D-chitobioside per minute at pH 4.8 and 37°C [1]. The kit includes 5 mg of this substrate (Cat. No. N6133), sufficient for approximately 100 multiwell assays .

Chitinase assay standardization Exochitinase Chitobiosidase Quality control

Cross-Species Kₘ Range: From 0.03 mM (Bacterial ChiA) to 3.48 mM (Fungal IlChi18C) – A 116-Fold Dynamic Range Enabling Enzyme Subclassification

A compiled cross-study comparison of Kₘ values for 4-nitrophenyl N,N'-diacetyl-β-D-chitobioside across phylogenetically diverse chitinases reveals a striking 116-fold range: 0.03 mM for Bacillus licheniformis ChiA, 0.0318 mM for Salinivibrio costicola Chi-II, 0.175 mM for Coprinellus congregatus Chi2, 0.46 mM for Pyrococcus furiosus wild-type, 1.4 mM for Paenibacillus thermoaerophilus chitinase, 1.6 mM for Listeria monocytogenes ChiA, 2.1 mM for Enterococcus faecalis EF0361, and 3.48 mM for Irpex lacteus IlChi18C [1][2][3][4]. This broad Kₘ range reflects genuine differences in substrate-binding subsite architecture across bacterial and fungal GH18 chitinases, making the compound a sensitive probe for enzyme-subtype discrimination that structurally simpler analogs cannot provide.

Michaelis-Menten kinetics Enzyme-substrate affinity Chitinase phylogeny Comparative enzymology

Selective N-Deacetylation Derivative (GlcNGlcNAc-pNP) Enables Binary Discrimination Between Two Functional Chitinase Types

Tokuyasu et al. (1999) demonstrated that 4-nitrophenyl N,N'-diacetyl-β-D-chitobioside [(GlcNAc)₂-pNP] can be selectively N-deacetylated at the non-reducing terminal GlcNAc residue using a purified chitin deacetylase from Colletotrichum lindemuthianum, yielding p-nitrophenyl 2-acetamido-4-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside [GlcNGlcNAc-pNP] [1]. The parent compound and its mono-deacetylated derivative were then used in parallel assays to differentiate two types of chitinases within a mixture: Type 1 chitinases that degrade only the fully acetylated (GlcNAc)₂-pNP, and Type 2 chitinases that can also remove the partially deacetylated GlcNGlcNAc-pNP derivative [1]. This functional differentiation is not achievable with any monosaccharide pNP substrate or with fluorogenic 4-MU analogs, as the discrimination depends on the dimeric architecture and the specific N-acetylation pattern of the chitobioside scaffold.

Chitin deacetylase Substrate engineering Chitinase typing Enzyme differentiation

Substrate Purity Benchmarking: Commercial Availability at ≥98% (HPLC) and ≥99% (TLC) with Validated Lot-to-Lot Consistency

Commercially, 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is available at high purity from multiple reputable vendors: Sigma-Aldrich (Cat. N6133) certifies ≥99% purity by TLC; TCI America offers >98.0% purity by HPLC . The Sigma product is the exact substrate included in the CS0980 Chitinase Assay Kit and carries defined storage conditions (2–8°C), physical form (powder), and COA documentation . In contrast, closely related analogs such as 4-nitrophenyl β-D-N,N',N''-triacetylchitotriose are typically supplied at lower quantities (1 mg per CS0980 kit vs. 5 mg for the chitobioside), reflecting the differential demand and stability profiles of the three substrates . While purity data are class-level indicators rather than comparative functional benchmarks, the ≥98–99% purity specification ensures that differences in measured chitobiosidase activity reflect genuine enzyme kinetics rather than substrate degradation artifacts.

Substrate purity Quality assurance Procurement specification Reproducibility

Optimal Procurement and Application Scenarios for 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside Based on Quantitative Differentiation Evidence


GH18 and GH19 Chitinase Subclass Identification: Discriminating Chitobiosidases from β-N-Acetylglucosaminidases and Endochitinases

When the experimental objective is to classify an uncharacterized chitinase into the correct functional subclass, 4-nitrophenyl N,N-diacetyl-β-D-chitobioside must be used in parallel with pNP-GlcNAc and pNP-(GlcNAc)₃. As demonstrated by the Salmonella Typhimurium chitinase study, an enzyme may hydrolyze the chitobioside and the trisaccharide endochitinase substrate while showing zero activity on pNP-GlcNAc—a profile that definitively excludes β-N-acetylglucosaminidase activity and supports classification as a chitobiosidase/endochitinase . The Sigma CS0980 kit formalizes this three-substrate strategy [1].

Clinical Biomarker Quantification: Human Chitotriosidase and Acidic Mammalian Chitinase (AMCase) Activity Measurement

Human plasma chitotriosidase activity is a validated biomarker for Gaucher disease monitoring and has been proposed as a marker of macrophage activation in malaria and lysosomal storage disorders . The Sigma-Aldrich CS0980 kit, with this compound as the chitobiosidase substrate, has been validated on human macrophage lysates, establishing its suitability for clinical research applications . Elevated AMCase levels in asthmatic lung tissue can similarly be quantified using this substrate.

Biocontrol Agent Potency Screening: Quantifying Exochitinase Secretion in Trichoderma and Bacterial Antagonists

In agricultural biocontrol research, the chitobiosidase activity of fungal antagonists such as Trichoderma virens is directly quantified using 4-nitrophenyl N,N'-diacetyl-β-D-chitobioside . The compound enables precise measurement of exochitinase secretion levels in culture filtrates, providing a quantitative parameter for strain selection and potency comparisons. The unit definition (1 U = 1 µmol pNP/min at pH 4.8, 37°C) provides a standardized reporting framework across biocontrol studies [1].

Chitinase Engineering and Directed Evolution: Quantitative Kinetic Benchmarking Using a Universal Chitobiosidase Substrate

Directed evolution studies of Bacillus chitinases have used pNP-(GlcNAc)₂ to quantify improvements in catalytic efficiency (k_cat/Kₘ), reporting 2.3- to 2.7-fold enhancements over wild-type . The wide cross-species Kₘ range (0.03–3.48 mM) makes this compound suitable for benchmarking engineered variants against diverse natural enzyme templates. The high commercial purity (≥98–99%) ensures that observed kinetic differences reflect genuine mutational effects rather than substrate quality variation [1].

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